2-Ethoxy-5-(trifluoromethyl)benzyl chloride
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Overview
Description
2-(Chloromethyl)-1-ethoxy-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a chloromethyl group, an ethoxy group, and a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-1-ethoxy-4-(trifluoromethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-ethoxy-4-(trifluoromethyl)benzene and chloromethylating agents.
Chloromethylation: The chloromethylation reaction is carried out using chloromethylating agents like chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. The reaction is typically conducted under anhydrous conditions to prevent hydrolysis.
Reaction Conditions: The reaction is performed at temperatures ranging from 0°C to 50°C, depending on the reactivity of the starting materials and the desired yield.
Industrial Production Methods
In an industrial setting, the production of 2-(Chloromethyl)-1-ethoxy-4-(trifluoromethyl)benzene may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-1-ethoxy-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides, leading to the formation of substituted benzene derivatives.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or sodium methoxide are commonly used under basic conditions.
Oxidation: Potassium permanganate in acidic or neutral conditions, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Major Products Formed
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or hydrocarbons.
Scientific Research Applications
2-(Chloromethyl)-1-ethoxy-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-1-ethoxy-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, affecting its distribution and persistence in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-1-methoxy-4-(trifluoromethyl)benzene
- 2-(Chloromethyl)-1-ethoxy-4-fluorobenzene
- 2-(Bromomethyl)-1-ethoxy-4-(trifluoromethyl)benzene
Uniqueness
2-(Chloromethyl)-1-ethoxy-4-(trifluoromethyl)benzene is unique due to the combination of its functional groups, which impart distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various applications.
Properties
Molecular Formula |
C10H10ClF3O |
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Molecular Weight |
238.63 g/mol |
IUPAC Name |
2-(chloromethyl)-1-ethoxy-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H10ClF3O/c1-2-15-9-4-3-8(10(12,13)14)5-7(9)6-11/h3-5H,2,6H2,1H3 |
InChI Key |
PLRWQBAEDYCIKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(F)(F)F)CCl |
Origin of Product |
United States |
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